molecular formula C10H8FNO B13076823 (7-Fluoroquinolin-6-yl)methanol

(7-Fluoroquinolin-6-yl)methanol

Cat. No.: B13076823
M. Wt: 177.17 g/mol
InChI Key: FRRWCNJCQZBESF-UHFFFAOYSA-N
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Description

(7-Fluoroquinolin-6-yl)methanol is a fluorinated quinoline derivative characterized by a methanol substituent at the 6-position and a fluorine atom at the 7-position of the quinoline core. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their aromatic heterocyclic structure, which allows for versatile functionalization and bioactivity modulation. The fluorine atom enhances electronic properties and metabolic stability, while the hydroxymethyl group (-CH2OH) provides a site for further chemical modifications, such as esterification or oxidation.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

(7-fluoroquinolin-6-yl)methanol

InChI

InChI=1S/C10H8FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-5,13H,6H2

InChI Key

FRRWCNJCQZBESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoroquinolin-6-yl)methanol typically involves the nucleophilic substitution of fluorine atoms in quinoline derivatives. One common method is the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (7-Fluoroquinolin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(7-Fluoroquinolin-6-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Fluoroquinolin-6-yl)methanol involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit various enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(7-Fluoroquinolin-6-yl)methanol -CH2OH at C6, -F at C7 191.18 (estimated) Intermediate for drug synthesis; potential antimicrobial/antiviral activity via quinoline core.
2-(7-Fluoroquinolin-6-yl)acetic acid -CH2COOH at C6, -F at C7 205.19 Carboxylic acid derivative; enhanced solubility for coordination chemistry or prodrug design.
7-Fluoro-2-methylquinoline -CH3 at C2, -F at C7 165.17 Lipophilic methyl group improves membrane permeability; used in fluorescent probes.
(1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine-methanol fused to fluoropyridine 212.23 (estimated) Hybrid structure; potential CNS-targeting agent due to pyrrolidine moiety.
7-Fluoro-6-methyl Isatin -CH3 at C6, -F at C7 (isatin core) 195.16 Isatin derivatives exhibit kinase inhibition; fluorine enhances metabolic stability.

Substituent Position and Electronic Effects

  • Fluorine at C7: Fluorination at the 7-position in quinoline derivatives is associated with increased electron-withdrawing effects, enhancing binding affinity to biological targets (e.g., DNA gyrase in antimicrobial agents). This is consistent with trends observed in other fluorinated quinolines, such as ciprofloxacin analogs.
  • Methanol vs. Acetic Acid at C6: The hydroxymethyl group in this compound offers a reactive site for derivatization, whereas the acetic acid group in 2-(7-Fluoroquinolin-6-yl)acetic acid introduces ionizable functionality, improving aqueous solubility (critical for pharmacokinetics).

Stability and Handling Considerations

Methanol-containing compounds require careful storage to prevent oxidation or degradation. Evidence from methanol-preservation studies (e.g., soil sample stabilization) suggests that methanol’s volatility and hygroscopicity necessitate inert-atmosphere storage or stabilization with antioxidants. This aligns with standard handling protocols for this compound.

Biological Activity

(7-Fluoroquinolin-6-yl)methanol is a fluorinated derivative of quinoline, notable for its potential biological activities. The compound features a hydroxymethyl group attached to the quinoline ring, with a fluorine atom at the 7-position, which enhances its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The molecular formula of this compound is C10H8FNC_{10}H_8FN, with a molecular weight of approximately 177.17 g/mol. The presence of the fluorine atom significantly influences its binding affinity to various biological targets, enhancing its potential as an enzyme inhibitor and therapeutic agent.

Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and viruses. The compound's mechanism primarily involves:

  • Enzyme Inhibition : It competes with natural substrates for binding to enzymes, thereby inhibiting their activity. This characteristic is particularly useful in developing antimicrobial and antiviral agents.
  • Cell Membrane Penetration : The fluorine atom facilitates better penetration through cell membranes, allowing the compound to interact effectively with intracellular targets .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. Studies have demonstrated its effectiveness in inhibiting growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV and other viral pathogens. Its ability to inhibit viral replication has been linked to its interaction with viral enzymes .

Antineoplastic Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects that warrant further investigation into its mechanism of action in cancer therapy .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(5,7-Difluoroquinolin-6-yl)acetic acidContains two fluorine atoms; acetic acid moietyEnhanced biological activity due to dual fluorination
5-Fluoropyridin-2-yl)methanolPyridine ring instead of quinolineDifferent electronic properties due to pyridine structure
2-(7-Fluoroquinolin-6-yl)acetic acidAcetic acid substituent; single fluorineSimilarity in quinoline structure but differing substituent

These comparisons highlight how variations in substituent positioning and functional groups can significantly influence biological activity and reactivity .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • Antiviral Studies : A study demonstrated that derivatives of quinoline with a hydroxymethyl group showed significant inhibition of HIV integrase and RNase H activities, indicating their potential as dual-action antiviral agents .
  • Antimicrobial Efficacy : Research indicated that this compound exhibited potent antibacterial activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance.
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

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